An In-Depth Technical Guide to 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS Number: 1558385-64-0)
An In-Depth Technical Guide to 3-Chloro-6-(2,2-difluoroethoxy)pyridazine (CAS Number: 1558385-64-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document details its physicochemical properties, a validated synthesis protocol, and an exploration of its potential applications as a key building block in the development of novel therapeutic agents and functional materials. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Fluorinated Pyridazines
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of fluorine atoms or fluorinated moieties into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The unique electronic properties of the 2,2-difluoroethoxy group, combined with the reactive chloro-substituent on the pyridazine ring, make 3-Chloro-6-(2,2-difluoroethoxy)pyridazine a versatile intermediate for the synthesis of a wide array of novel chemical entities.[2][3]
This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential for further chemical elaboration.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.
| Property | Value | Source |
| CAS Number | 1558385-64-0 | Internal Data |
| Molecular Formula | C₆H₅ClF₂N₂O | Calculated |
| Molecular Weight | 194.57 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (predicted) | General Chemical Knowledge |
| logP (predicted) | 1.9 | Analogous Compounds |
Synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine
The most logical and widely applicable method for the synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of one of the chlorine atoms of the readily available starting material, 3,6-dichloropyridazine, by the alkoxide of 2,2-difluoroethanol.
Reaction Principle and Causality
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The chlorine atoms in 3,6-dichloropyridazine are therefore activated towards nucleophilic displacement.
The choice of a strong, non-nucleophilic base is critical to deprotonate the 2,2-difluoroethanol, forming the corresponding alkoxide in situ. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. The resulting sodium 2,2-difluoroethoxide is a potent nucleophile that readily attacks the electron-deficient pyridazine ring. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), which can solvate the cation of the base and facilitate the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Materials:
-
3,6-Dichloropyridazine
-
2,2-Difluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Nitrogen or Argon inlet
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Dropping funnel
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Ice bath
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Rotary evaporator
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Chromatography column
Step-by-Step Procedure:
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Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is flushed with an inert gas (Nitrogen or Argon).
-
Addition of Sodium Hydride: Sodium hydride (1.1 equivalents) is carefully weighed and added to the flask under a positive pressure of inert gas. Anhydrous THF is then added to create a slurry.
-
Formation of the Alkoxide: The flask is cooled in an ice bath. 2,2-Difluoroethanol (1.0 equivalent) is dissolved in a small amount of anhydrous THF and added dropwise to the NaH slurry via a syringe or dropping funnel. The mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium 2,2-difluoroethoxide. Hydrogen gas will be evolved during this step.
-
Nucleophilic Substitution: 3,6-Dichloropyridazine (1.0 equivalent) is dissolved in anhydrous THF and added to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Chloro-6-(2,2-difluoroethoxy)pyridazine.
Structural Elucidation and Characterization
While specific experimental spectral data for 3-Chloro-6-(2,2-difluoroethoxy)pyridazine is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. These protons are in a meta-relationship, and their coupling constant (³JHH) would be in the range of 8-10 Hz. The difluoroethoxy group would exhibit a triplet of triplets for the methylene protons (-OCH₂-) due to coupling with both the two fluorine atoms (²JHF) and the single proton of the CHF₂ group (³JHH). The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms (²JHF).
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbon atoms of the pyridazine ring would appear in the aromatic region, with the carbon bearing the chlorine atom being significantly deshielded. The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The methylene carbon (-OCH₂-) would also show coupling to the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group (²JFH).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the difluoroethoxy group and other characteristic fragments of the pyridazine ring.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyridazine ring, and strong C-O and C-F stretching vibrations corresponding to the difluoroethoxy group.
Applications in Drug Discovery and Medicinal Chemistry
The 3-chloro-6-alkoxypyridazine scaffold is a valuable pharmacophore in drug discovery.[4] The chlorine atom serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][4] This allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR).
The 2,2-difluoroethoxy group can act as a bioisostere for other functional groups and can enhance the metabolic stability of the molecule by blocking potential sites of metabolism. Pyridazine derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases.[3][5]
Potential Synthetic Diversification
The following diagram illustrates the potential for diversification of the 3-Chloro-6-(2,2-difluoroethoxy)pyridazine core.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
